molecular formula C7H4ClFO5S B6237662 3-chloro-5-(fluorosulfonyl)-4-hydroxybenzoic acid CAS No. 2137751-52-9

3-chloro-5-(fluorosulfonyl)-4-hydroxybenzoic acid

Cat. No.: B6237662
CAS No.: 2137751-52-9
M. Wt: 254.62 g/mol
InChI Key: WQBSUAXEQZBELW-UHFFFAOYSA-N
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Description

3-chloro-5-(fluorosulfonyl)-4-hydroxybenzoic acid is a chemical compound characterized by the presence of chlorine, fluorosulfonyl, and hydroxyl functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(fluorosulfonyl)-4-hydroxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of 4-hydroxybenzoic acid, followed by the introduction of the fluorosulfonyl group. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorosulfonylation reagents like fluorosulfonic acid or its derivatives. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(fluorosulfonyl)-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoic acid derivatives .

Scientific Research Applications

3-chloro-5-(fluorosulfonyl)-4-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-chloro-5-(fluorosulfonyl)-4-hydroxybenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorosulfonyl group is known to form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorine and hydroxyl groups also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-5-(fluorosulfonyl)-4-hydroxybenzoic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific applications where strong interactions with biological targets are required .

Properties

CAS No.

2137751-52-9

Molecular Formula

C7H4ClFO5S

Molecular Weight

254.62 g/mol

IUPAC Name

3-chloro-5-fluorosulfonyl-4-hydroxybenzoic acid

InChI

InChI=1S/C7H4ClFO5S/c8-4-1-3(7(11)12)2-5(6(4)10)15(9,13)14/h1-2,10H,(H,11,12)

InChI Key

WQBSUAXEQZBELW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)F)O)Cl)C(=O)O

Purity

95

Origin of Product

United States

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